双(二环己基膦)甲烷

描述

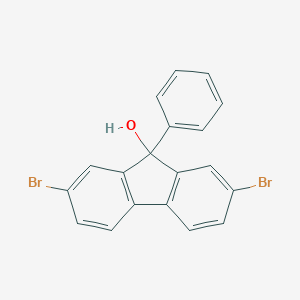

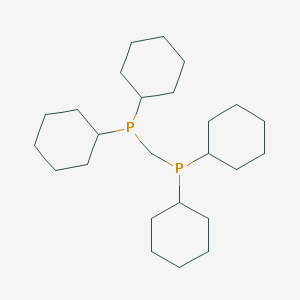

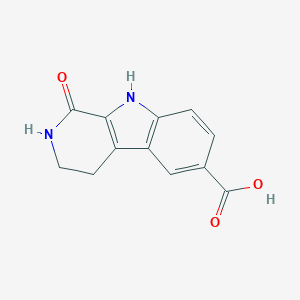

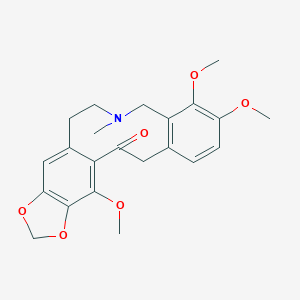

Bis(dicyclohexylphosphino)methane is a chemical compound with the molecular formula C25H46P2 . It has an average mass of 408.580 Da and a monoisotopic mass of 408.307465 Da . It is also known by other names such as Methylenebis(dicyclohexylphosphine) and has a CAS Number of 137349-65-6 .

Synthesis Analysis

While specific synthesis methods for Bis(dicyclohexylphosphino)methane were not found in the search results, it is commercially available and used as a ligand in various chemical reactions .

Molecular Structure Analysis

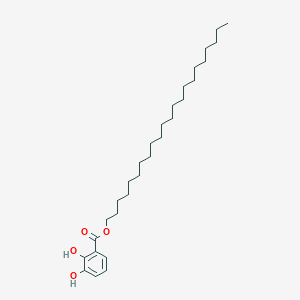

The molecular structure of Bis(dicyclohexylphosphino)methane consists of two dicyclohexylphosphino groups attached to a central methane molecule . The exact structure can be represented by the SMILES string C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 .

Chemical Reactions Analysis

Bis(dicyclohexylphosphino)methane is used as a catalyst in various reactions. These include Ru/phosphine catalyzed anti-Markovnikov addition reactions, regioselective Suzuki coupling reactions, Ru/phosphine catalyzed homogeneous hydrogenation reactions, and mediated cross-coupling reactions .

Physical and Chemical Properties Analysis

Bis(dicyclohexylphosphino)methane has a boiling point of 511.2±20.0 °C at 760 mmHg . It has a flash point of 279.4±28.1 °C . It has 0 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is 9.80 .

科学研究应用

a. Ru/膦催化的反马氏加成反应:DCPM 作为钌催化反应中的配体,促进氢或其他亲核试剂向不饱和底物进行反马氏加成反应。这种反应类型对于合成有价值的有机化合物至关重要。

b. 区域选择性 Suzuki 偶联反应:在 Suzuki 偶联反应中,DCPM 与钯或其他过渡金属配位,以促进芳基或烯基硼酸与芳基卤化物的交叉偶联。通过该过程实现的区域选择性对于设计复杂分子至关重要。

c. Ru/膦催化的均相氢化反应:DCPM 参与均相氢化反应,使不饱和化合物能够还原。这些反应对于合成精细化学品、药物中间体和天然产物至关重要。

d. 介导的交叉偶联反应:作为配体,DCPM 在介导交叉偶联反应(如 Heck 反应或 Sonogashira 反应)中发挥作用。这些转化允许构建碳-碳键,促进多种分子结构的形成。

生物医学应用

尽管探索较少,但 DCPM 在生物医学研究中具有广阔的应用前景:

a. 药物递送系统:DCPM 修饰的纳米粒子可以通过提高稳定性、溶解度和靶向特异性来增强药物递送。研究人员正在研究其在癌症治疗和其他治疗中的潜力。

b. 生物偶联和成像:DCPM 的膦部分允许与生物分子(例如蛋白质、肽)进行生物偶联。这些生物偶联物可以用成像剂(例如荧光团或放射性核素)标记,用于体内成像研究。

总之,双(二环己基膦)甲烷在催化、材料科学甚至生物医学应用中发挥着多方面作用。 其独特的性质不断激发着创新研究和在不同领域中的实际应用 . 如果您有任何进一步的问题或需要更多详细信息,请随时询问!

作用机制

Target of Action

Bis(dicyclohexylphosphino)methane (DCPM) is a versatile organophosphorus compound As a phosphine ligand, it is known to bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .

Mode of Action

The mode of action of DCPM involves its interaction with its targets, primarily metal ions. As a ligand, it binds to these ions, forming a complex that can participate in various chemical reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a phosphine ligand, it is involved in various chemical reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in various biochemical processes, including the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of DCPM’s action would depend on the specific reactions it is involved in. As a ligand in various coupling reactions, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of DCPM can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants, and the specific metal ions it interacts with . It is also sensitive to air .

安全和危害

属性

IUPAC Name |

dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFLJHJHQKHZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347152 | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137349-65-6 | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dicyclohexylphosphino)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

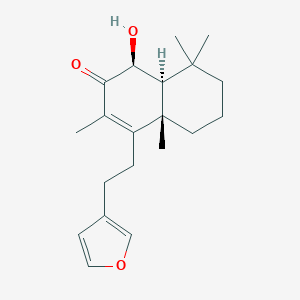

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)

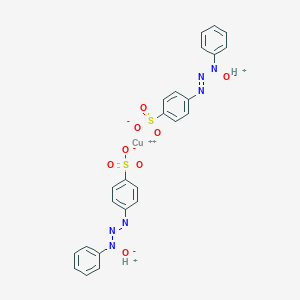

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)